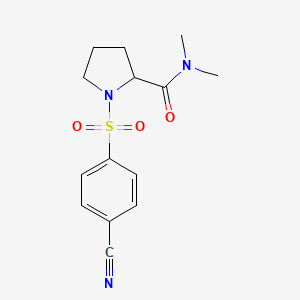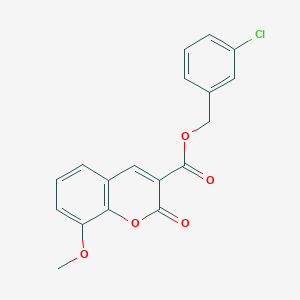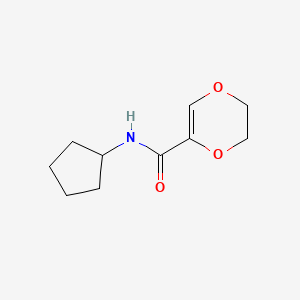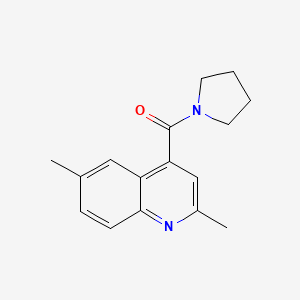
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide, also known as CPDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDC is a pyrrolidine derivative that has a sulfonyl group and a cyano group attached to the phenyl ring. This compound has shown promising results in various research studies, making it a subject of interest for many researchers.
作用机制
The mechanism of action of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One of the advantages of using 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its high purity level, which makes it a reliable and consistent compound to work with. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide. One potential direction is to investigate its potential use as an anti-inflammatory and analgesic agent in vivo. Another potential direction is to investigate its potential use as an anti-cancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide and to identify its molecular targets. Finally, more research is needed to optimize the synthesis of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide and to improve its solubility in water for use in aqueous solutions.
合成方法
The synthesis of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of N,N-dimethylpyrrolidine-2-carboxylic acid with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide as a white crystalline solid with a high purity level.
科学研究应用
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been studied for its potential use as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-16(2)14(18)13-4-3-9-17(13)21(19,20)12-7-5-11(10-15)6-8-12/h5-8,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTJAMZGSCCSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)

![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)